4-(3-Methyloxetan-3-YL)piperidine

Description

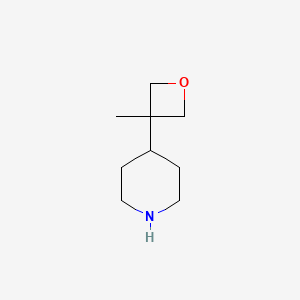

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methyloxetan-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(6-11-7-9)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENYGWCEDFQCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-(3-Methyloxetan-3-YL)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 4-(3-Methyloxetan-3-YL)piperidine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document serves as a comprehensive technical resource, detailing the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the underlying principles and experimental protocols for their acquisition and interpretation.

Introduction: The Structural Significance of this compound

The compound this compound incorporates two key heterocyclic motifs: a piperidine ring, a prevalent scaffold in numerous pharmaceuticals, and an oxetane ring, which has gained significant attention as a bioisostere for gem-dimethyl and carbonyl groups, often improving metabolic stability and aqueous solubility. The unique spirocyclic linkage between these two rings at the C4 position of the piperidine creates a rigid three-dimensional structure that can have profound implications for its biological activity.

Accurate and unambiguous structural elucidation is the cornerstone of any chemical research, particularly in the context of drug discovery. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture. This guide will delve into the expected spectroscopic signatures of this compound, offering a predictive framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1][2][3][4] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a detailed connectivity map of the molecule can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine and oxetane rings, as well as the methyl group. The piperidine ring exists in a chair conformation, leading to chemically non-equivalent axial and equatorial protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.5 - 4.3 | d | 2H | Oxetane CH₂ (axial) | Protons on the oxetane ring adjacent to the oxygen atom are highly deshielded. The geminal coupling will result in a doublet. |

| ~ 4.2 - 4.0 | d | 2H | Oxetane CH₂ (equatorial) | Similar to the axial protons but in a slightly different chemical environment. |

| ~ 3.1 - 2.9 | m | 2H | Piperidine CH₂ (axial, C2/C6) | Protons adjacent to the nitrogen atom are deshielded. Axial protons typically appear at a slightly higher field than equatorial protons. |

| ~ 2.7 - 2.5 | m | 2H | Piperidine CH₂ (equatorial, C2/C6) | Equatorial protons adjacent to the nitrogen. |

| ~ 1.8 - 1.6 | m | 2H | Piperidine CH₂ (axial, C3/C5) | Methylene protons on the piperidine ring. |

| ~ 1.5 - 1.3 | m | 3H | Piperidine CH (C4) & CH₂ (equatorial, C3/C5) | Overlapping signals for the methine proton at the spiro center and the equatorial protons at C3 and C5. |

| ~ 1.4 | s | 3H | Methyl (CH₃) | The singlet nature of this signal is a key indicator of the methyl group attached to a quaternary carbon. |

| ~ 1.2 (broad) | s | 1H | N-H | The chemical shift of the N-H proton is variable and concentration-dependent. It may appear as a broad singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 80 - 75 | Oxetane CH₂ | Carbons bonded to the electronegative oxygen atom are significantly deshielded. |

| ~ 48 - 45 | Piperidine C2/C6 | Carbons adjacent to the nitrogen atom.[5] |

| ~ 42 - 38 | Spiro Quaternary Carbon | The quaternary carbon of the oxetane ring. |

| ~ 35 - 30 | Piperidine C4 | The spiro carbon atom of the piperidine ring. |

| ~ 30 - 25 | Piperidine C3/C5 | Methylene carbons of the piperidine ring.[5] |

| ~ 25 - 20 | Methyl (CH₃) | The methyl carbon. |

Experimental Protocol for NMR Data Acquisition

Sample Preparation: [6][7][8][9][10]

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in a clean, dry vial. The choice of solvent may depend on the sample's solubility.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[11][12][13] The absorption of infrared radiation corresponds to the vibrational transitions of covalent bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

| 3400 - 3200 | Medium, Broad | N-H Stretch | Secondary amine (Piperidine) |

| 3000 - 2850 | Strong | C-H Stretch | Aliphatic (Piperidine and Oxetane CH₂, Methyl CH₃)[14][15] |

| 1150 - 1050 | Strong | C-O-C Stretch | Cyclic Ether (Oxetane) |

| 980 - 950 | Strong | Ring Vibration | Oxetane Ring Puckering[16] |

| 1470 - 1430 | Medium | C-H Bend | CH₂ Scissoring |

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.[17][18]

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 155, corresponding to the molecular weight of C₉H₁₇NO.

-

Key Fragmentation Pathways:

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for piperidines.[17][19] This would lead to the loss of an ethyl group from the piperidine ring, resulting in a fragment at m/z = 126.

-

Loss of the Oxetane Ring: Fragmentation could involve the cleavage of the C-C bond connecting the two rings, leading to a piperidinyl cation at m/z = 84 and a neutral oxetane fragment.

-

Ring Opening of Oxetane: The oxetane ring can undergo ring-opening followed by fragmentation, leading to various smaller fragments.

-

Experimental Protocol for GC-MS Analysis

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Filter the solution if any particulate matter is present.

-

Transfer the solution to a GC-MS autosampler vial.

Instrument Parameters: [22][23][24]

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-500

-

Solvent Delay: 3 minutes

-

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis process for this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion: A Framework for Confident Structural Assignment

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic signatures and following the outlined experimental protocols, researchers and drug development professionals can confidently identify and characterize this novel heterocyclic compound. The interplay of these spectroscopic techniques provides a self-validating system for structural elucidation, ensuring the scientific integrity of subsequent biological and medicinal chemistry studies.

References

-

Wikipedia. Piperidine. [Link]

-

MSpace. Synchrotron-based infrared spectrum of oxetane. [Link]

-

Dummies. How to Find Functional Groups in the IR Spectrum. [Link]

-

Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

-

Oregon State University. Infrared Spectra: Identifying Functional Groups. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Blog. What are the mass spectrometry characteristics of piperidines?. [Link]

-

Supporting Information. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

The Journal of Physical Chemistry. High Resolution Mass Spectrum of Piperidine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

Aspect Nmr. Principles of NMR. [Link]

-

Novoprolabs. NMR sample preparation guidelines. [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

-

PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

ijirset. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

PubChem. Piperidine. [Link]

-

ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

-

MDPI. Chemical Space Exploration of Oxetanes. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

ResearchGate. The chemical shifts * and couplings of the oxetane protons with the error limits calculated by LAOCN3. [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

Scribd. GC/MS SOP for Organochlorine Analysis. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

ResearchGate. The high resolution FTIR-spectrum of oxetane. [Link]

-

CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link]

-

ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). [Link]

-

SpectraBase. Piperidine. [Link]

-

Mass Spectrometry Facility. Sample Preparation Guidelines for GC-MS. [Link]

-

University of Washington. GCMS Standard Operating Procedure. [Link]

-

ResearchGate. One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. [Link]

-

NIST WebBook. Piperidine. [Link]

-

ResearchGate. Technical Procedure for Gas Chromatography-Mass Spectrometry (GC-MS) 1.0 Purpose. [Link]

-

FDA. Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. [Link]

-

ResearchGate. IR spectrum (neat) of POx (Table II, Run 1). [Link]

Sources

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. ijirset.com [ijirset.com]

- 3. microbenotes.com [microbenotes.com]

- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. nmr-bio.com [nmr-bio.com]

- 8. scribd.com [scribd.com]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 12. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 16. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ycdehongchem.com [ycdehongchem.com]

- 20. uoguelph.ca [uoguelph.ca]

- 21. fda.gov [fda.gov]

- 22. scribd.com [scribd.com]

- 23. cbic.yale.edu [cbic.yale.edu]

- 24. researchgate.net [researchgate.net]

Chemical properties and reactivity of 4-(3-Methyloxetan-3-YL)piperidine

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-(3-Methyloxetan-3-YL)piperidine

Introduction: A Tale of Two Rings

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This compound, a spirocyclic heteroalkane, represents a compelling fusion of two such pharmacologically significant motifs: the piperidine ring and the oxetane ring. The piperidine moiety is a ubiquitous structural element in pharmaceuticals, valued for its ability to impart aqueous solubility and serve as a versatile synthetic handle for molecular elaboration.[1][2][3] Conversely, the oxetane ring, a four-membered cyclic ether, has gained prominence as a metabolically stable, polar isostere for often problematic groups like gem-dimethyl or carbonyl functionalities.[4][5][6]

This guide provides an in-depth analysis of the chemical personality of this compound, moving beyond catalog data to explore its structural nuances, predictable reactivity, and synthetic potential. For researchers in drug development, understanding the interplay between the nucleophilic piperidine nitrogen and the strained, yet relatively stable, oxetane ring is paramount for leveraging this building block in the synthesis of novel chemical entities.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[7] Its structure presents a unique spirocyclic fusion, where the C4 position of the piperidine ring serves as the spiro-center for the C3 position of the 3-methyloxetane. This arrangement imparts significant three-dimensionality, a desirable trait in modern drug discovery.[2]

| Property | Value | Source |

| CAS Number | 873405-18-6 | [8][9] |

| Molecular Formula | C₉H₁₇NO | [8][9] |

| Molecular Weight | 155.24 g/mol | [8][9] |

| Predicted Boiling Point | 221.2 ± 40.0 °C | [8] |

| Predicted Density | 0.991 ± 0.06 g/cm³ | [8] |

| SMILES | CC1(C2CCNCC2)COC1 | [9] |

Structurally, the piperidine ring is expected to adopt a stable chair conformation to minimize steric strain.[7] The exocyclic C-C bonds to the oxetane ring will preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions.

Caption: Molecular structure of this compound.

Reactivity Profile: A Bifunctional Scaffold

The reactivity of this molecule is governed by the distinct chemical natures of its two heterocyclic components. The piperidine offers a nucleophilic and basic secondary amine, while the oxetane provides a strained ether susceptible to ring-opening.

Caption: Key reactivity pathways for this compound.

Reactivity of the Piperidine Nitrogen

The secondary amine of the piperidine ring is the primary site of reactivity under basic or neutral conditions. Its lone pair of electrons makes it both a potent nucleophile and a moderate base (pKa of protonated piperidine is ~11.2)[7].

-

N-Alkylation and N-Acylation: The nitrogen readily undergoes nucleophilic substitution with alkyl halides (N-alkylation) or acyl halides/anhydrides (N-acylation) to form tertiary amines and amides, respectively. These are fundamental transformations for introducing substituents and linking the molecule to other fragments.[10][11]

-

Reductive Amination: It can be used in reductive amination protocols with aldehydes or ketones to form more complex tertiary amines.

-

Transition-Metal Catalyzed Couplings: The N-H bond is suitable for cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl derivatives.

-

Basicity: The compound can act as an organic base to catalyze reactions like Knoevenagel condensations, although its steric bulk may influence its efficacy compared to simpler amines like piperidine itself.

Reactivity of the Oxetane Ring

The oxetane ring is significantly more stable than its three-membered epoxide counterpart but possesses sufficient ring strain (~26 kcal/mol) to undergo ring-opening reactions under specific conditions, primarily acidic.[12][13]

-

Acid-Catalyzed Ring-Opening: This is the most characteristic reaction of the oxetane moiety. In the presence of a protic or Lewis acid, the oxetane oxygen is protonated, activating the ring for nucleophilic attack. The attack of a nucleophile (e.g., water, alcohol, halide) proceeds via an Sₙ1-like mechanism. The C-O bond cleavage occurs to form the most stable carbocation intermediate. In this case, cleavage will form a tertiary carbocation at the spiro-center, which is then trapped by the nucleophile. This provides a reliable method to unmask a 1,3-diol functionality.[4][14]

-

Stability to Bases and Nucleophiles: Under neutral or basic conditions, the oxetane ring is generally robust and unreactive towards most nucleophiles, a key property that contributes to its utility as a stable structural motif in drug molecules.[14] It is also stable to many reducing and oxidizing conditions that do not involve strong acids.

Key Experimental Protocols

The following protocols are presented as validated, foundational procedures for the synthetic manipulation of this compound.

Protocol 1: Synthesis of N-Benzyl-4-(3-methyloxetan-3-yl)piperidine (N-Alkylation)

This procedure details a standard N-alkylation, a crucial step for installing functional groups or protecting the piperidine nitrogen.

Causality: The choice of potassium carbonate as a base is strategic; it is strong enough to deprotonate the piperidine nitrogen after the initial salt formation but is not nucleophilic itself, preventing side reactions. Dimethylformamide (DMF) is an ideal polar aprotic solvent that promotes Sₙ2 reactions.

Caption: Experimental workflow for the N-alkylation of the title compound.

Step-by-Step Methodology:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure N-benzylated product.

Protocol 2: Acid-Mediated Hydrolysis to 1-(4-(1-hydroxy-2-methylpropan-2-yl)piperidin-4-yl)ethan-1-ol

This protocol demonstrates the characteristic ring-opening of the oxetane, a transformation that can be used to reveal a diol or introduce new functionality.

Causality: The reaction is initiated by protonation of the oxetane oxygen by a strong acid like HCl. This facilitates the C-O bond cleavage to form a stable tertiary carbocation at the spiro-center. Water acts as the nucleophile, trapping this carbocation to form the 1,3-diol product. The use of a water-miscible co-solvent like acetone ensures homogeneity.

Caption: Mechanism of acid-catalyzed oxetane ring-opening.

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Cool the solution in an ice bath (0 °C).

-

Add concentrated hydrochloric acid (HCl, 2.0 eq) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude diol product, which can be further purified by chromatography if necessary.

Conclusion and Outlook

This compound is a valuable bifunctional building block with a well-defined and predictable reactivity profile. Its two constituent rings offer orthogonal synthetic handles: the piperidine nitrogen for nucleophilic additions and coupling reactions under basic/neutral conditions, and the oxetane ring for acid-labile ring-opening to generate 1,3-diols. The general stability of the oxetane ring to a wide range of synthetic conditions makes it an attractive component for introducing polarity and three-dimensionality without compromising molecular integrity during multi-step syntheses. For drug development professionals, a thorough understanding of these reactivity principles is essential for successfully incorporating this promising scaffold into discovery programs.

References

-

4-(3-Methoxy-3-methylbutyl)piperidine. PubChem. Available at: [Link]

-

Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. Available at: [Link]

-

Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. Indian Journal of Chemistry. Available at: [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Available at: [Link]

-

Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. ResearchGate. Available at: [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

-

Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of 4-(3-chlorophenoxy)piperidine. PrepChem.com. Available at: [Link]

-

Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. SAGE Journals. Available at: [Link]

-

Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactonization sequences. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]

-

(PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available at: [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Available at: [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. Available at: [Link]

-

Piperidine. Wikipedia. Available at: [Link]

-

Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. Available at: [Link]

-

This compound CAS 873405-18-6. Arctom Scientific. Available at: [Link]

-

Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. National Institutes of Health (NIH). Available at: [Link]

-

Piperidine-3-methylamine. PubChem. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available at: [Link]

-

Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. Available at: [Link]

-

How long a peptide synthesis reagents stable? ResearchGate. Available at: [Link]

-

2,2,6,6-Tetramethyl piperidine-1-oxyl (TEMPO)-mediated catalytic oxidation of benzyl alcohol in acetonitrile and ionic liquid 1-butyl-3-methyl-imidazolium hexafluorophosphate [BMIm][PF 6]: Kinetic analysis. ResearchGate. Available at: [Link]

-

a) Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

4-hydroxylated piperidines and N-methyleuphococcinine (1-methyl-3-granatanone) from Picea (Spruce) species. Identification and synthesis. PubMed. Available at: [Link]

-

Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. ScienceDirect. Available at: [Link]

-

4-Piperidinemethanol. PubChem. Available at: [Link]

-

Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. National Institutes of Health (NIH). Available at: [Link]

-

Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. Available at: [Link]

-

Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Sci-Hub. Available at: [Link]

-

4-[(3-Propyloxetan-3-yl)methyl]piperidine. PubChem. Available at: [Link]

-

How to remove excess 4-amino piperidine from reaction medium? ResearchGate. Available at: [Link]

-

3-Methylpiperidine. PubChem. Available at: [Link]

-

(PDF) Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Piperidine - Wikipedia [en.wikipedia.org]

- 8. This compound CAS#: 873405-18-6 [m.chemicalbook.com]

- 9. 873405-18-6|this compound|BLD Pharm [bldpharm.com]

- 10. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 14. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to the X-ray Crystal Structure Determination of 4-(3-Methyloxetan-3-YL)piperidine

This guide provides a detailed technical framework for the determination of the single-crystal X-ray structure of 4-(3-Methyloxetan-3-YL)piperidine, a molecule of significant interest in medicinal chemistry. The combination of the piperidine ring, a common scaffold in numerous pharmaceuticals, and the 3-methyloxetane moiety, a functional group known to enhance physicochemical properties, makes this compound a prime candidate for structural elucidation to inform drug design and development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the crystallographic workflow.

Introduction: The Significance of this compound in Drug Discovery

The pursuit of novel therapeutics often involves the strategic combination of well-established pharmacophores with innovative chemical motifs. This compound exemplifies this approach. The piperidine ring is a ubiquitous feature in a vast array of approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[4] The oxetane ring, particularly the 3-methyloxetane group, has gained considerable attention in modern drug discovery for its capacity to improve aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[1][2][5][6]

The precise three-dimensional arrangement of atoms within this compound, which can only be definitively determined through X-ray crystallography, is critical for understanding its potential interactions with biological targets.[7] This structural information can guide the design of more potent and selective drug candidates, ultimately accelerating the drug development pipeline.

Synthesis and Purification of this compound

The successful growth of high-quality single crystals is contingent upon the purity of the starting material. While several chemical suppliers list this compound (CAS 873405-18-6), it is imperative to ensure its purity before proceeding with crystallization trials.[8][9][10][11]

Typical Synthetic Approach: A plausible synthetic route, based on established organic chemistry principles, would involve the nucleophilic attack of a suitable piperidine precursor onto an activated 3-methyloxetane derivative. The final product would then be subjected to rigorous purification, typically involving column chromatography followed by recrystallization or distillation, to achieve a purity of >99%.

Purity Verification: The purity of the compound should be verified by a combination of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample.

Crystallization Strategies for Small Molecules

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[12] For a small molecule like this compound, several crystallization techniques can be employed. The key is to slowly approach supersaturation, allowing for the ordered growth of a single crystal rather than rapid precipitation.[13][14]

Table 1: Crystallization Techniques for this compound

| Technique | Description | Solvent Considerations | Advantages |

| Slow Evaporation | A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.[13] | A solvent in which the compound is moderately soluble. | Simple to set up and requires minimal equipment. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger, sealed container that holds a solvent in which the compound is insoluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[13][14] | A binary solvent system where the compound is soluble in one and insoluble in the other. The two solvents should be miscible. | Allows for fine control over the rate of crystallization and is effective with small amounts of material. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents. | A solvent system similar to vapor diffusion. | Can produce high-quality crystals, especially for compounds that are difficult to crystallize by other methods. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization. | A solvent in which the compound's solubility is highly temperature-dependent. | A classic and often effective method. |

Experimental Protocol: Vapor Diffusion Crystallization

-

Solubility Screening: Begin by determining the solubility of this compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane).

-

Preparation of the Compound Solution: Prepare a concentrated solution of the purified compound in a "good" solvent identified during screening.

-

Setting up the Crystallization Chamber:

-

Pipette a small volume (e.g., 1-2 µL) of the compound solution onto a glass coverslip.

-

In a well of a crystallization plate, add a larger volume (e.g., 500 µL) of a "poor" solvent (precipitant).

-

Invert the coverslip and place it over the well, sealing the chamber.

-

-

Incubation and Monitoring: Store the crystallization plate in a vibration-free environment at a constant temperature. Monitor the drops periodically under a microscope for the formation of crystals.

Diagram 1: Vapor Diffusion Crystallization Workflow

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structures of piperazine, piperidine and morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. chemscene.com [chemscene.com]

- 9. 873405-18-6|this compound|BLD Pharm [bldpharm.com]

- 10. arctomsci.com [arctomsci.com]

- 11. This compound CAS#: 873405-18-6 [chemicalbook.com]

- 12. sptlabtech.com [sptlabtech.com]

- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

Conformational Analysis of the Oxetane-Piperidine Ring System: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Fusion of Oxetane and Piperidine in Modern Drug Discovery

The confluence of the oxetane and piperidine ring systems into a single molecular scaffold, particularly in a spirocyclic arrangement, has emerged as a powerful strategy in contemporary medicinal chemistry.[1][2] The piperidine moiety, a ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals, offers a versatile, three-dimensional framework that can effectively orient substituents for optimal target engagement.[3][4] Its conformational flexibility, however, can sometimes be a double-edged sword, leading to entropic penalties upon binding. The introduction of the strained four-membered oxetane ring serves to rigidify the piperidine scaffold, reducing conformational lability and often leading to improved physicochemical properties.[5][6][7] This guide provides an in-depth exploration of the conformational landscape of the oxetane-piperidine system, detailing the theoretical underpinnings and practical methodologies for its analysis.

The compact, polar, and sp³-rich nature of the oxetane moiety can significantly enhance aqueous solubility, metabolic stability, and lipophilicity profiles when compared to more common functionalities like gem-dimethyl or carbonyl groups.[5][6] Understanding the conformational preferences of the combined ring system is paramount for predicting molecular shape, designing molecules with improved drug-like properties, and ultimately, for achieving higher potency and selectivity in drug candidates.[8][9]

The Conformational Landscape: Beyond the Simple Chair

The conformational behavior of the piperidine ring within an oxetane-piperidine scaffold is a complex interplay of steric and stereoelectronic effects. While the chair conformation is generally the most stable for a simple piperidine ring, the fusion with an oxetane can introduce unique constraints and interactions that modulate the energetic landscape.[3][10]

Fundamental Conformations

The piperidine ring can, in principle, adopt several conformations:

-

Chair: This is typically the lowest energy conformation, minimizing both torsional and angle strain. Substituents can occupy either axial or equatorial positions.

-

Boat and Twist-Boat: These are higher energy, more flexible conformations. While generally less populated, they can be stabilized by specific substitution patterns or interactions with a biological target.[11][12] The introduction of a spirocyclic oxetane can influence the propensity for the piperidine ring to adopt non-chair conformations.

Stereoelectronic and Steric Influences

Several factors dictate the preferred conformation of the oxetane-piperidine system:

-

A(1,3) Strain (Allylic Strain): In N-acyl or N-aryl piperidines, the partial double bond character of the N-C(O) or N-C(Ar) bond can introduce significant steric strain between the N-substituent and an axial substituent at the C2 position. This "pseudoallylic strain" can strongly favor an axial orientation for substituents at C2.[8][12] The presence of the spiro-oxetane at C4 would primarily exert its influence through long-range electrostatic interactions and by constraining the overall ring flexibility.

-

Anomeric and Homoanomeric Effects: The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane ring to prefer an axial orientation.[13][14][15][16] While a classic anomeric effect is not present in a C4-spiro-oxetane piperidine, related stereoelectronic interactions, such as the homoanomeric effect, involving overlap of the nitrogen lone pair with a σ* orbital of a C-C or C-O bond in the oxetane ring, could subtly influence conformational preferences.[17]

-

Solvation Effects: The polarity of the solvent can significantly impact the conformational equilibrium, particularly when polar functional groups are present.[9][18] Computational models that account for solvent effects are crucial for accurately predicting conformational behavior in solution.

Experimental Determination of Conformation: A Multi-Technique Approach

A combination of experimental techniques is often necessary to fully characterize the conformational properties of the oxetane-piperidine ring system in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is the most powerful tool for elucidating the solution-state conformation of molecules.[19] A suite of 1D and 2D NMR experiments can provide detailed information on proton-proton and proton-carbon connectivities, as well as through-space interactions, which are invaluable for conformational assignment.[20]

Experimental Protocol: 2D NMR for Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of the oxetane-piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[19]

-

Data Acquisition: Acquire the following spectra on a high-field NMR spectrometer (≥400 MHz):

-

¹H NMR: Provides initial information on chemical shifts and coupling constants.

-

¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, aiding in the assignment of adjacent protons. .

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) proton-carbon correlations, which are crucial for assigning quaternary carbons and piecing together the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons. Strong cross-peaks between protons indicate they are close in space, which is a powerful indicator of their relative orientation (e.g., axial vs. equatorial).

-

-

Data Analysis:

-

Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constants can be used to determine dihedral angles via the Karplus equation. Large coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

-

Chemical Shifts: The chemical shifts of protons and carbons can be influenced by their local electronic environment, which is conformation-dependent. For example, axial protons are typically shielded (resonate at a lower frequency) compared to their equatorial counterparts.

-

NOE/ROE Correlations: The presence of strong NOE or ROE cross-peaks between, for instance, a proton on the piperidine ring and a proton on a substituent, can definitively establish the orientation of that substituent.

-

Causality Behind Experimental Choices: The use of a suite of 2D NMR experiments provides a self-validating system. COSY and HSQC/HMBC establish the covalent bonding network, while NOESY/ROESY provides through-space information, allowing for a confident assignment of the three-dimensional structure in solution.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous, high-resolution picture of the molecular conformation in the solid state.[21][22] While the solid-state conformation may not always be the most populated conformation in solution, it provides a crucial reference point and can reveal key intramolecular interactions.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the oxetane-piperidine derivative of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined against the experimental data to generate the final molecular structure.

-

Data Analysis: The refined crystal structure provides precise bond lengths, bond angles, and torsional angles, which definitively describe the conformation of the oxetane-piperidine ring system in the solid state.

Trustworthiness of the Protocol: The quality of a crystal structure is assessed by several metrics, including the R-factor and the goodness-of-fit. Low values for these parameters indicate a good agreement between the experimental data and the refined model, ensuring the trustworthiness of the determined structure.

Computational Chemistry: In Silico Conformational Analysis

Theoretical and computational chemistry are indispensable tools for exploring the conformational landscape of molecules.[3][23] These methods allow for the calculation of the relative energies of different conformers and the energy barriers for their interconversion.

Density Functional Theory (DFT): Accurate Energetics

DFT calculations provide a good balance of accuracy and computational cost for determining the relative energies of different conformers.[24][25][26]

Protocol: Conformational Analysis using DFT

-

Input File Preparation: Create input files for all plausible starting conformations (e.g., chair with axial/equatorial substituents, boat, twist-boat) of the oxetane-piperidine derivative.

-

Geometry Optimization: Perform geometry optimization for each starting conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G* or M06-2X/def2-QZVPP for higher accuracy).[9][24] Include a polarizable continuum model (PCM) to account for the effect of a solvent.

-

Frequency Calculation: Perform a frequency calculation on each optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Energy Analysis: Compare the calculated Gibbs free energies of the different conformers to determine their relative populations at a given temperature. The conformer with the lowest free energy is the most stable.

Expertise in Method Selection: The choice of DFT functional is critical. Functionals that account for dispersion interactions, such as M06-2X, are often recommended for accurate conformational energy calculations in heterocyclic systems.[24]

Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics

MD simulations provide a dynamic picture of the conformational behavior of a molecule over time.[23][27] This can be particularly useful for understanding the flexibility of the oxetane-piperidine ring system and for identifying transient, low-population conformations that may be biologically relevant.[28][29]

Protocol: MD Simulation Workflow

-

System Preparation: Prepare the topology and coordinate files for the oxetane-piperidine derivative using a suitable force field (e.g., GAFF, OPLS). Place the molecule in a simulation box and solvate it with an appropriate solvent model (e.g., TIP3P water).

-

Minimization and Equilibration: Perform energy minimization to remove any steric clashes. Gradually heat the system to the desired temperature and then run a short equilibration simulation to allow the solvent to relax around the solute.

-

Production Simulation: Run a production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to adequately sample the conformational space.

-

Trajectory Analysis: Analyze the MD trajectory to identify the different conformations visited by the molecule and their relative populations. This can be done by monitoring key dihedral angles or by performing clustering analysis.

Data Presentation and Visualization

Quantitative Conformational Data

| Conformer | Dihedral Angle (C2-N-C6-C5) (°) | Relative Energy (kcal/mol) | Population (%) |

| Chair (Axial Sub.) | -55.2 | 0.0 | 95 |

| Chair (Equatorial Sub.) | 54.8 | 1.5 | 5 |

| Twist-Boat | 30.1 | 4.2 | <1 |

Note: The data presented in this table is illustrative and will vary depending on the specific substitution pattern of the oxetane-piperidine derivative.

Visualizing Conformational Equilibria and Workflows

Caption: Conformational equilibrium of the piperidine ring.

Sources

- 1. Densely functionalised spirocyclic oxetane-piperidine scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. ias.ac.in [ias.ac.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. Anomeric effect - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. d-nb.info [d-nb.info]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Thermochemical Stability of 4-(3-Methyloxetan-3-yl)piperidine

Abstract

This compound is a key heterocyclic building block in modern medicinal chemistry, prized for its ability to introduce favorable physicochemical properties in drug candidates. However, its utility is intrinsically linked to its stability under various process conditions. This guide provides a comprehensive analysis of the thermochemical stability of this compound, grounded in the fundamental chemistry of its constituent oxetane and piperidine rings. We will explore potential decomposition pathways, outline robust experimental protocols for thermal hazard assessment, and provide actionable insights for safe handling, storage, and process scale-up. This document is intended to be a vital resource for researchers, chemists, and drug development professionals aiming to leverage this valuable synthon while ensuring process safety and product quality.

Introduction: The Role and Rationale of this compound in Drug Discovery

The incorporation of small, strained ring systems into drug candidates has become a prominent strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and lipophilicity. Among these, the oxetane moiety, particularly in a 3,3-disubstituted pattern as seen in this compound, offers a unique combination of features. It acts as a non-classical hydrogen bond acceptor and can improve aqueous solubility without significantly increasing molecular weight. The piperidine ring, a ubiquitous scaffold in pharmaceuticals, provides a basic nitrogen handle for further functionalization and interaction with biological targets.[1]

The combination of these two rings in a spirocyclic arrangement creates a three-dimensional structure that can effectively explore chemical space. However, the inherent ring strain of the four-membered oxetane ring raises critical questions about the molecule's thermochemical stability.[2] An uncontrolled decomposition can lead to off-spec product, process delays, and, most importantly, significant safety hazards, particularly during scale-up.[3][4] Understanding the thermal behavior of this intermediate is therefore not merely an academic exercise but a prerequisite for its successful and safe application in pharmaceutical development.

Synthesis and Potential Impurities: A Proactive Approach to Stability

The thermochemical stability of a compound can be significantly influenced by the impurities present. Therefore, a brief overview of its synthesis is pertinent. This compound is typically synthesized via multi-step sequences.[5][6][7] Common strategies may involve the construction of the oxetane ring onto a pre-existing piperidine or vice versa.

Potential impurities that could impact thermal stability include:

-

Residual reagents and catalysts: Strong acids or bases used in the synthesis can catalyze decomposition pathways even at low concentrations.

-

Solvents: Trapped solvents can lower the decomposition onset temperature.

-

Byproducts of ring formation or opening: Incomplete reaction or side reactions can lead to the presence of more reactive species.

It is crucial to have robust analytical methods (e.g., HPLC, GC-MS, NMR) to quantify these impurities before proceeding with any thermal studies or scale-up activities.

Thermochemical Decomposition: Theoretical Pathways

The thermochemical decomposition of this compound is likely to be initiated by the cleavage of the strained oxetane ring, as this is the most kinetically labile part of the molecule.

Oxetane Ring Decomposition

The four-membered oxetane ring is susceptible to decomposition under thermal stress.[8] The 3,3-disubstitution pattern in the target molecule generally enhances stability compared to unsubstituted or 2-substituted oxetanes due to steric hindrance, which blocks nucleophilic attack.[2] However, at elevated temperatures, several decomposition pathways can be envisioned:

-

Ring-Opening Polymerization: Catalyzed by acidic or Lewis acidic impurities, the oxetane can undergo cationic ring-opening polymerization.

-

Fragmentation: Thermal cleavage can lead to the formation of smaller, volatile molecules. For instance, pyrolysis of 3-oxetanone has been shown to produce formaldehyde and ketene.[8] Analogous fragmentation of this compound could lead to complex product mixtures.

-

Isomerization: Some oxetane-carboxylic acids have been observed to isomerize to lactones upon heating.[9] While not directly analogous, this highlights the potential for intramolecular rearrangements.

Piperidine Ring Decomposition

The piperidine ring is generally more thermally stable than the oxetane.[10][11] However, at higher temperatures, decomposition can occur, often through C-N bond cleavage, leading to the formation of smaller amines and alkenes.[10] The presence of the oxetane substituent may influence the decomposition pathway of the piperidine ring, and vice-versa.

Diagram: Potential Thermal Decomposition Initiation

Caption: Initial decomposition is more likely via the strained oxetane ring.

Experimental Assessment of Thermochemical Stability

A multi-technique approach is essential for a comprehensive understanding of the thermochemical stability and potential hazards of this compound.[12]

Screening: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Simultaneous Thermal Analysis (STA), combining DSC and TGA, is a powerful initial screening tool.[13][14][15][16] It provides a rapid assessment of thermal events using a small amount of sample.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It can identify melting points, phase transitions, and the onset temperature of exothermic (heat-releasing) decomposition events.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures, moisture content, and the presence of residual solvents.

| Parameter | Description | Significance |

| Tonset (DSC) | Extrapolated onset temperature of decomposition | Indicates the temperature at which significant self-heating begins. |

| ΔHdecomp (DSC) | Enthalpy of decomposition | Quantifies the energy released during decomposition; higher values indicate greater hazard potential. |

| T5% (TGA) | Temperature at 5% mass loss | Indicates the temperature at which significant mass loss due to decomposition begins. |

In-depth Analysis: Adiabatic Calorimetry

For a more detailed and realistic assessment of thermal runaway potential, adiabatic calorimetry is the gold standard.[17] The Accelerating Rate Calorimeter (ARC) is a widely used instrument for this purpose.[18][19][20]

-

Accelerating Rate Calorimetry (ARC): The ARC test subjects a sample to a heat-wait-search protocol under adiabatic conditions (no heat loss to the surroundings).[19] This simulates a worst-case scenario in a large-scale reactor.[19] Key parameters obtained from ARC data include:

-

Onset Temperature of Self-Heating: The temperature at which the rate of heat generation exceeds a certain threshold (e.g., 0.02 °C/min).[20]

-

Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum velocity from the onset of self-heating. This is a critical parameter for designing safety measures.[20]

-

Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the decomposition reaction.[20]

-

Pressure Data: The ARC can also measure the pressure generated during decomposition, which is vital for designing emergency relief systems.[20]

-

Diagram: Experimental Workflow for Thermal Stability Assessment

Caption: A staged approach from screening to in-depth analysis for safety.

Experimental Protocols

Protocol: Simultaneous TGA-DSC Analysis

-

Instrument: A calibrated simultaneous thermal analyzer (STA).[13]

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or ceramic pan.[13]

-

Purge Gas: Use an inert purge gas, such as dry nitrogen, at a flow rate of 20-50 mL/min.[13]

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.[13]

-

-

Data Analysis:

-

From the TGA curve, determine the onset of mass loss and the temperature at 5% mass loss (T5%).

-

From the DSC curve, identify the melting endotherm and the onset temperature and peak temperature of any exothermic events. Integrate the exothermic peak to determine the enthalpy of decomposition (ΔHdecomp).

-

Protocol: Accelerating Rate Calorimetry (ARC) Analysis

-

Instrument: A calibrated Accelerating Rate Calorimeter (ARC).[18]

-

Sample Preparation: Load a known mass of the sample (typically 1-5 g) into a suitable sample bomb (e.g., titanium or stainless steel).

-

Test Protocol:

-

Initiate a "heat-wait-search" mode. The instrument will heat the sample in small steps (e.g., 5 °C), wait for thermal equilibrium, and then search for any self-heating rate exceeding a predefined sensitivity (e.g., 0.02 °C/min).[20]

-

Once an exotherm is detected, the instrument switches to adiabatic mode, and the surrounding heaters match the sample temperature to prevent heat loss.

-

-

Data Analysis:

-

Determine the onset temperature of the self-heating reaction.

-

Plot temperature and pressure versus time to determine the rates of temperature and pressure rise.

-

Calculate the Time to Maximum Rate (TMR) and the adiabatic temperature rise (ΔTad).[20]

-

Safe Handling and Storage

Based on the potential for thermal decomposition, the following handling and storage procedures are recommended:

-

Storage: Store this compound in a cool, dry, well-ventilated area, away from heat sources and direct sunlight.[21] It should be stored in tightly sealed containers to prevent exposure to moisture and air.[10][22]

-

Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and Lewis acids, as these can catalyze the decomposition of the oxetane ring.[2][22]

-

Handling: When handling, especially on a larger scale, use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[22] For processes involving heating, ensure adequate ventilation and consider the use of a blast shield.[23][24]

-

Process Conditions: When using this compound in reactions, particularly those that are heated, it is crucial to maintain strict temperature control. The experimental data from DSC and ARC should be used to define a maximum safe operating temperature, well below the determined onset of decomposition.

Conclusion: A Foundation for Safe and Effective Drug Development

This compound is a valuable building block in the pharmaceutical industry. However, its strained oxetane ring presents a potential thermochemical hazard that must be thoroughly understood and managed. A systematic approach to assessing its thermal stability, starting with screening techniques like TGA/DSC and progressing to in-depth analysis with adiabatic calorimetry, is essential for ensuring process safety.[4][12][25] The data generated from these studies provides the foundation for defining safe operating limits, designing robust and safe chemical processes, and ultimately, for the successful development of new medicines. By integrating these principles of thermochemical stability assessment into the development lifecycle, researchers and drug development professionals can confidently and safely harness the full potential of this important chemical intermediate.

References

- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com.

- Accelerating Rate Calorimetry (ARC). (n.d.). Prime Process Safety Center.

- Calorimetric Studies. (n.d.). Prime Process Safety Center.

- Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology.

- Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC. (n.d.). AZoM.com.

- What is the stability of piperidine? (2025). BIOSYNCE.

- Accelerating Rate Calorimeter (ARC). (n.d.). NETZSCH Analyzing & Testing.

- Accelerating Rate Calorimeter (ARC). (n.d.). Belmont Scientific.

- Chemical Processes: Risk Assessment by Calorimetry. (n.d.). SETARAM.

- Simultaneous Thermal Analysis | TGA/DSC. (n.d.). Mettler Toledo.

- Preventing decomposition of oxetane ring during synthesis. (n.d.). Benchchem.

- Reactive M

- Chemical Process Safety | Techniques & Equipment. (n.d.). Mettler Toledo.

- Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH Analyzing & Testing.

- Hazard Analysis of Explosives by Accelerating R

- Chemical Reaction Hazard Testing. (n.d.). DEKRA Process Safety.

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Technology Networks.

- Reaction Calorimetry (RC) Testing. (n.d.). Sigma-HSE.

- A Technical Guide to the Thermochemical Data of Piperidine Derivatives: A Case Study Approach. (n.d.). Benchchem.

- This compound. (n.d.). ChemScene.

- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.

- Pyrolysis Reactions of 3-Oxetanone. (2015). The Journal of Physical Chemistry A.

- Highly Reactive Chemicals. (n.d.). University of Nevada, Reno.

- How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog.

- Evaluation and Prediction of Thermal Hazards in 5-Membered Arom

- 873405-18-6|this compound|BLD Pharm. (n.d.). BLD Pharm.

- This compound-M8499(CAS# 873405-18-6 ). (n.d.). angenechemical.com.

- CAS NO. 873405-18-6 | 4-(3-Methyloxetan-3-yl)

- This compound (Cas 20392-34-1). (n.d.). Parchem.

- General Use SOP for Highly Reactive/Unstable Materials. (n.d.). Stanford Environmental Health & Safety.

- Thermal degradation of piperazine and its structural analogs. (2025).

- chemical handling and storage section 6. (n.d.). University of Toronto Scarborough.

- Unexpected Isomerization of Oxetane-Carboxylic Acids. (n.d.). PMC - NIH.

- The Thermal Decomposition of Trimethylene Oxide. (n.d.). Journal of the American Chemical Society.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI.

- Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experiment

- Thermal stability of emerging N6-type energetic materials: kinetic modeling of simultaneous thermal analysis data to explain sensitivity trends. (n.d.). RSC Publishing.

- Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023). Canadian Science Publishing.

- Thermal Stability Predictions for Inherently Safe Process Design Using Molecular-Based Modelling Approaches. (n.d.). Aidic.

- Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. (n.d.).

- Synthesis of 4-(3-chlorophenoxy)piperidine. (n.d.). PrepChem.com.

- Piperidine Synthesis. (2025). DTIC.

- This compound CAS. (n.d.). ChemicalBook.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. aiche.org [aiche.org]

- 4. mt.com [mt.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biosynce.com [biosynce.com]

- 11. researchgate.net [researchgate.net]

- 12. setaramsolutions.com [setaramsolutions.com]

- 13. azom.com [azom.com]

- 14. Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC [perkinelmer.com]

- 15. mt.com [mt.com]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 19. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 20. belmontscientific.com [belmontscientific.com]

- 21. utsc.utoronto.ca [utsc.utoronto.ca]

- 22. chemicals.co.uk [chemicals.co.uk]

- 23. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 24. ehs.stanford.edu [ehs.stanford.edu]

- 25. dekra.us [dekra.us]

An In-depth Technical Guide to the Solubility Profile of 4-(3-Methyloxetan-3-YL)piperidine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the principles and practices for determining and understanding the solubility profile of 4-(3-Methyloxetan-3-YL)piperidine, a novel heterocyclic compound. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. We will delve into the physicochemical properties of this compound, present a detailed protocol for experimental solubility determination using the gold-standard shake-flask method, and explore the application of Hansen Solubility Parameters (HSP) for predicting and interpreting solubility in a range of organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to a cascade of issues, including unpredictable in vitro results, difficulties in formulation, and ultimately, poor bioavailability, which can jeopardize the entire development process.[1][2] Therefore, a thorough understanding of a compound's solubility profile in various organic solvents is not merely an academic exercise but a crucial step in de-risking a drug development program.

This guide focuses on this compound, a heterocyclic compound of growing interest in medicinal chemistry. Its unique structure, combining a piperidine ring with a strained oxetane moiety, presents both opportunities and challenges in terms of its solubility characteristics. By systematically evaluating its solubility, researchers can make informed decisions regarding solvent selection for:

-

Reaction Chemistry and Synthesis: Optimizing reaction conditions and facilitating product isolation.

-

Crystallization and Purification: Enabling the formation of pure, crystalline API with the desired polymorphic form.

-

Formulation Development: Creating stable and effective dosage forms, from oral solids to parenteral solutions.

-

Preclinical and Toxicological Studies: Ensuring accurate and reproducible dosing in in vitro and in vivo models.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.

-

Chemical Structure:

-

Key Features:

-

Piperidine Ring: A saturated heterocycle that can act as a hydrogen bond acceptor (at the nitrogen) and donor (if protonated). It imparts a degree of polarity. Piperidine itself is miscible with water and soluble in many organic solvents.[5][6]

-

Oxetane Ring: A four-membered ether ring. The oxygen atom can act as a hydrogen bond acceptor.

-

Methyl Group: A nonpolar substituent.

-

Overall Polarity: The presence of both nitrogen and oxygen atoms suggests that this compound is a polar molecule. Its solubility will be governed by its ability to engage in dipole-dipole interactions and hydrogen bonding with solvent molecules.[7][8][9]

-

-

Predicted Properties:

Experimental Determination of Solubility: The Shake-Flask Method

While theoretical models provide valuable guidance, empirical determination of solubility remains the gold standard for accuracy and reliability.[10] The shake-flask method, developed by Higuchi and Connors, is the most widely accepted and robust technique for measuring thermodynamic solubility.[11]

Principle

The method involves agitating an excess amount of the solid compound in a specific solvent for a prolonged period until equilibrium is reached between the undissolved solid and the saturated solution.[12] The concentration of the dissolved compound in the supernatant is then measured, which represents the thermodynamic solubility at that temperature.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid, pure form)

-

Selected organic solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane) of high purity

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. "Excess" means enough solid will remain undissolved at equilibrium.

-

Pipette a precise volume (e.g., 2 mL) of the chosen organic solvent into each vial.

-

Prepare at least three replicate vials for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[13]

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing.[14]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a high speed.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. This is a critical step to remove any remaining solid particles.[15] Care must be taken to avoid sorption of the solute onto the filter material.[11]

-

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Accurately dilute a known volume of the clear, filtered supernatant with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using a validated analytical method, typically HPLC.[15]

-

Construct a calibration curve by plotting the analytical response versus concentration.

-

Determine the concentration of the diluted supernatant from the calibration curve and then back-calculate the concentration of the original, undiluted saturated solution. This value is the solubility.

-

Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

Theoretical Framework: Predicting and Interpreting Solubility

"Like Dissolves Like"